6-Amino-5-nitroso-3-methyluracil 6-Amino-5-nitroso-3-methyluracil
Brand Name: Vulcanchem
CAS No.: 61033-04-3
VCID: VC20751236
InChI: InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)
SMILES: CN1C(=O)C(=C(NC1=O)N)N=O
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

6-Amino-5-nitroso-3-methyluracil

CAS No.: 61033-04-3

Cat. No.: VC20751236

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-nitroso-3-methyluracil - 61033-04-3

CAS No. 61033-04-3
Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name 6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)
Standard InChI Key GUDXLMQIDACJSU-UHFFFAOYSA-N
SMILES CN1C(=O)C(=C(NC1=O)N)N=O
Canonical SMILES CN1C(=O)C(=C(NC1=O)N)N=O

Overview of 6-Amino-5-nitroso-3-methyluracil

6-Amino-5-nitroso-3-methyluracil is a heterocyclic organic compound with the molecular formula C5H6N4O3C_5H_6N_4O_3
and a molecular weight of approximately 170.13 g/mol. It is classified as a derivative of uracil, a pyrimidine nucleobase commonly found in RNA. This compound is notable for its potential biological activities, particularly as an inhibitor of superoxide dismutase (SOD), an enzyme that plays a crucial role in protecting cells from oxidative stress.

Target Enzyme: Superoxide Dismutase (SOD)

6-Amino-5-nitroso-3-methyluracil primarily targets superoxide dismutase, which catalyzes the conversion of superoxide radicals into oxygen and hydrogen peroxide, thus mitigating oxidative damage in cells. By inhibiting SOD, this compound may increase oxidative stress, leading to various cellular responses.

Biochemical Effects

The compound's inhibition of SOD can have significant implications for research into diseases associated with oxidative stress, including neurodegenerative disorders and cancer. Enhanced oxidative stress may promote apoptosis in cancer cells, making this compound a potential candidate for adjuvant cancer therapies.

Synthetic Routes

The synthesis of 6-Amino-5-nitroso-3-methyluracil typically involves the nitration of 6-amino-3-methyluracil. The process can be outlined as follows:

  • Diazotization: Begin with the diazotization of 3-nitroaniline.

  • Reaction: React the diazonium salt with 6-amino-3-methyluracil under controlled conditions to form the desired nitroso compound.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.

Types of Reactions

6-Amino-5-nitroso-3-methyluracil can undergo various chemical reactions:

  • Oxidation: The nitroso group can be oxidized to form nitro derivatives.

  • Reduction: The nitroso group can be reduced to form amino derivatives.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, hydrogen peroxide
ReductionSodium borohydride, hydrogen gas
SubstitutionAlkyl halides, acyl chlorides

Biochemical Research

The potential inhibitory effects on SOD have made this compound a subject of interest in biochemical research related to oxidative stress and its associated diseases.

Medicinal Chemistry

Research is ongoing into the therapeutic applications of this compound in conditions characterized by oxidative stress, with implications for developing new treatments.

Synthetic Chemistry

6-Amino-5-nitroso-3-methyluracil serves as a building block for synthesizing more complex heterocyclic compounds, valuable in pharmaceutical development.

Inhibition of Superoxide Dismutase

Studies have demonstrated that this compound effectively inhibits SOD activity in vitro, leading to increased levels of superoxide radicals within treated cells. This supports its use in studying oxidative stress mechanisms and developing therapeutic strategies.

Cancer Cell Lines

In vitro experiments on various cancer cell lines indicated that this compound could enhance the cytotoxic effects of chemotherapeutic agents by increasing reactive oxygen species (ROS) levels through SOD inhibition.

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of 6-Amino-5-nitroso-3-methyluracil against similar compounds:

Compound NameFunctional GroupsSOD InhibitionBiological Activity
6-Amino-5-nitroso-3-methyluracilAmino, NitrosoYesIncreased oxidative stress
6-Amino-3-methyluracilAminoNoLess reactive
5-Nitroso-6-methyluracilNitrosoNoLimited biological effects

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